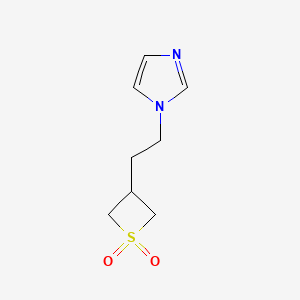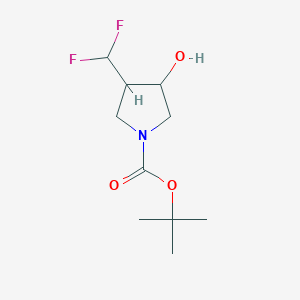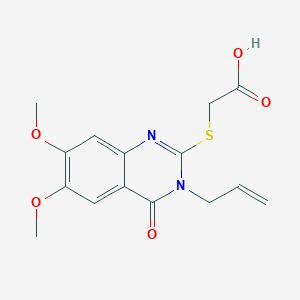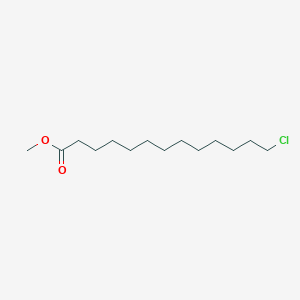
13-Chlorotridecanoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 13-chlorotridecanoate is an organic compound with the molecular formula C14H27ClO2 It is a chlorinated fatty acid methyl ester, which means it is derived from a fatty acid with a chlorine atom attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 13-chlorotridecanoate can be synthesized through several methods. One common approach involves the chlorination of tridecanoic acid, followed by esterification with methanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
Chlorination: Tridecanoic acid is reacted with chlorine gas in the presence of a catalyst to produce 13-chlorotridecanoic acid.
Esterification: The 13-chlorotridecanoic acid is then reacted with methanol in the presence of sulfuric acid to yield methyl 13-chlorotridecanoate.
Industrial Production Methods
In an industrial setting, the production of methyl 13-chlorotridecanoate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 13-chlorotridecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of tridecanoic acid methyl ester. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Oxidation Reactions: Methyl 13-chlorotridecanoate can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Various substituted tridecanoate esters.
Reduction: Tridecanoic acid methyl ester.
Oxidation: Hydroxylated or carbonylated derivatives of methyl 13-chlorotridecanoate.
Applications De Recherche Scientifique
Methyl 13-chlorotridecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of lipid metabolism and the effects of chlorinated fatty acids on biological systems.
Medicine: Research into the potential therapeutic applications of chlorinated fatty acids, including their antimicrobial and anti-inflammatory properties.
Industry: Methyl 13-chlorotridecanoate is used in the production of specialty chemicals, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of methyl 13-chlorotridecanoate depends on its specific application. In biological systems, it may interact with cellular membranes and enzymes, affecting lipid metabolism and signaling pathways. The chlorine atom in the compound can influence its reactivity and interactions with other molecules, potentially enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 13-methyltetradecanoate: Another fatty acid methyl ester with a similar structure but without the chlorine atom.
Methyl 13-methyldodecanoate: A shorter-chain fatty acid methyl ester with similar properties.
Uniqueness
Methyl 13-chlorotridecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H27ClO2 |
|---|---|
Poids moléculaire |
262.81 g/mol |
Nom IUPAC |
methyl 13-chlorotridecanoate |
InChI |
InChI=1S/C14H27ClO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 |
Clé InChI |
KABAILADUUZJOR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


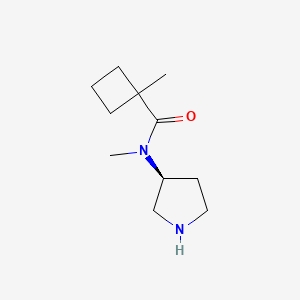

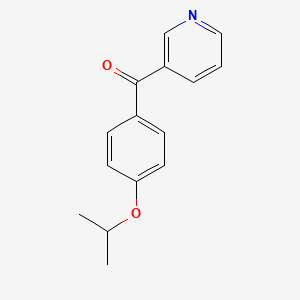
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)

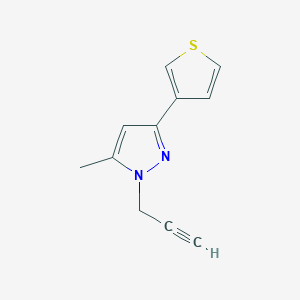
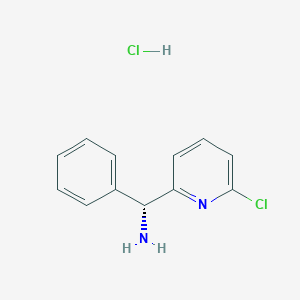
![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
